7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O/c1-11-15(17(26)24-14-6-3-7-20-9-14)16(12-4-2-5-13(19)8-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVBAXOYNYCWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the death of cancer cells. The compound’s interaction with CDK2 is likely due to its ability to form essential hydrogen bonds with key amino acids in the active site of the enzyme.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Pharmacokinetics
These properties are crucial for the compound’s bioavailability and therapeutic efficacy.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. The compound induces apoptosis, a form of programmed cell death, within these cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction conditions can affect the formation of the compound. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment. .
Biological Activity
The compound 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H17BrN4O
- Molecular Weight : 373.25 g/mol
- Functional Groups : Contains bromine, pyridine, and triazole moieties which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer proliferation and bacterial infection. The presence of the triazole ring enhances its interaction with biological macromolecules.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar triazole derivatives. For instance:
- Cytotoxicity Assays : Research has shown that derivatives with a similar structure exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Triazole Derivative | A549 | 0.98 ± 0.08 |
| Similar Triazole Derivative | Hela | 1.28 ± 0.25 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar triazole derivatives have demonstrated antibacterial properties against various pathogens:
- Mechanism : The mechanism often involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways.
Research indicates that certain triazole derivatives show good antibacterial activity compared to standard antibiotics like chloramphenicol .
Other Biological Activities
In addition to anticancer and antimicrobial properties, compounds in this class have been investigated for:
- Anti-inflammatory effects : Some studies suggest that triazole derivatives can reduce inflammation markers in vitro.
- Antiviral properties : Preliminary data indicate potential effectiveness against certain viral strains.
Case Studies
- Study on Anticancer Activity : A comparative study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 cells. The results indicated that modifications in the side chains significantly influenced potency .
- Antimicrobial Evaluation : A series of triazole compounds were tested against Gram-positive and Gram-negative bacteria. Notably, some showed enhanced activity against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related triazolopyrimidine derivatives is presented below, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: Bromine substitution at the phenyl ring (as in the target compound and 5k) enhances lipophilicity and may improve membrane permeability. However, the position of bromine (3- vs. 4-) influences steric and electronic interactions with targets. For example, 5k (4-bromophenyl) showed antifungal activity against Fusarium spp., while the target’s 3-bromophenyl group may favor kinase binding . Pyridinyl carboxamide (target compound) vs.
Synthetic Yields: Triazolopyrimidines synthesized via Biginelli-like reactions (e.g., V9, 5k) typically exhibit moderate yields (43–56%), attributed to the complexity of multi-component reactions .
Thermal Stability :
- Melting points correlate with crystallinity and substituent bulk. The target compound’s pyridinyl carboxamide may lower its melting point compared to 5k (280–284°C), which has a rigid trimethoxyphenyl group .
Pharmacological Potential: Compound 38 (CB2 ligand) and 2h (mTOR inhibitor) highlight the scaffold’s versatility.
Q & A
Q. What are the established synthetic routes for preparing triazolopyrimidine derivatives like the target compound?
The compound can be synthesized via a three-component condensation reaction involving:
- A substituted benzaldehyde (e.g., 3-bromobenzaldehyde),
- A β-keto ester or acetoacetamide derivative,
- 3-Amino-5-(alkyl/arylthio)-1,2,4-triazoles. Reaction conditions typically involve ethanol or methanol under microwave irradiation (323 K, 30 min) to enhance yield and reduce side products . Purification is achieved via recrystallization (ethanol/acetone) or column chromatography (silica gel, hexane/ethyl acetate) .
Example Protocol (Adapted from ):
| Component | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Bromobenzaldehyde | 1 mmol | EtOH | 323 K | 30 min | 75–80% |
| Acetoacetamide | 1 mmol | ||||
| 3-Amino-5-(benzylthio)-1,2,4-triazole | 1 mmol |
Q. How is the structural identity of the compound confirmed?
Key techniques include:
- 1H/13C NMR : Assign peaks for diagnostic signals (e.g., NH at δ 10.89 ppm, pyrimidine protons at δ 6.84 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system, P1 space group with α = 70.655°, β = 86.097°) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 524.55) .
Advanced Research Questions
Q. How can reaction yields be optimized for analogs with varying substituents on the aryl ring?
Use Design of Experiments (DoE) to statistically model variables:
- Factors: Solvent polarity (e.g., DMF vs. EtOH), temperature (298–353 K), catalyst (e.g., p-TsOH).
- Responses: Yield, purity. highlights DoE for analogous systems, identifying microwave irradiation and ethanol as optimal for reducing side reactions (e.g., hydrolysis of ester groups) . For electron-deficient aryl groups (e.g., 3-bromo), higher temperatures (343 K) improve cyclization efficiency .
Q. How do stereochemical variations (e.g., chiral centers) impact biological activity?
Chiral chromatography (Chiralpak AD phase, heptane/isopropanol) separates enantiomers, as demonstrated for a related fluorophenyl analog . Biological assays (e.g., IC50 against mTOR) reveal enantiomer-specific activity differences (e.g., R-isomer showing 10-fold higher potency than S) .
Table: Enantiomer Activity Comparison (Hypothetical Data)
| Enantiomer | mTOR IC50 (nM) | Solubility (µg/mL) |
|---|---|---|
| R | 12.3 ± 1.2 | 8.5 |
| S | 134.7 ± 15.6 | 6.2 |
Q. How to resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions (e.g., bacterial strain variability in ’s Enterococcus faecium MIC values). Mitigation strategies:
- Standardize protocols (CLSI guidelines for MIC assays).
- Validate target engagement via crystallography (e.g., ligand-binding interactions with FcRn in ) .
- Use SAR analysis : Correlate substituent effects (e.g., 3-bromo vs. 3-methoxy) with activity trends .
Methodological Guidance
Q. What strategies are effective for improving aqueous solubility of this hydrophobic scaffold?
- Introduce polar groups: Replace methyl with N-methylpiperazine (logP reduction from 3.2 to 1.8) .
- Prodrug approach : Convert carboxamide to a phosphate ester (e.g., increases solubility from 5 µg/mL to >200 µg/mL) .
- Nanoformulation: Use PEGylated liposomes (size <100 nm, PDI <0.2) to enhance bioavailability .
Q. How to design a robust SAR study for triazolopyrimidine analogs?
- Core modifications : Vary substituents at positions 5 (methyl → CF3), 7 (3-bromo → 3-methoxy), and 6-carboxamide (pyridin-3-yl → 4-acetylphenyl) .
- Assay panels : Test against primary targets (e.g., mTOR) and off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity .
- Computational modeling : Dock analogs into ATP-binding pockets (e.g., AutoDock Vina) to predict binding affinities .
Data Conflict Analysis Example
Issue : Discrepancy in antibacterial activity of 3-bromo vs. 3-fluorophenyl analogs.
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
